Methyl 3-oxodec-4-enoate

Endocrinology Enzyme Inhibition Metabolism

Methyl 3-oxodec-4-enoate (CAS 61619-50-9), also known as 4-Decenoic acid, 3-oxo-, methyl ester, is a C11 β-ketoester (C₁₁H₁₈O₃, molecular weight 198.26 g/mol). It belongs to the broad and synthetically versatile class of β-ketoesters, featuring a ketone carbonyl at the β-position relative to a methyl ester, and an α,β-unsaturated system from the 4-ene double bond.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 61619-50-9
Cat. No. B14563374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxodec-4-enoate
CAS61619-50-9
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)CC(=O)OC
InChIInChI=1S/C11H18O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h7-8H,3-6,9H2,1-2H3
InChIKeyJEHYTCXZMABLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 3-oxodec-4-enoate (CAS 61619-50-9) – Class and Baseline Characteristics


Methyl 3-oxodec-4-enoate (CAS 61619-50-9), also known as 4-Decenoic acid, 3-oxo-, methyl ester, is a C11 β-ketoester (C₁₁H₁₈O₃, molecular weight 198.26 g/mol) [1]. It belongs to the broad and synthetically versatile class of β-ketoesters, featuring a ketone carbonyl at the β-position relative to a methyl ester, and an α,β-unsaturated system from the 4-ene double bond. This dual functionality supports reactivity at the ester, ketone, and alkene centers, making it a candidate building block for heterocycle synthesis and further derivatization . However, rigorous, peer-reviewed pharmacological data for this specific compound is extremely limited. The most prominent public activity record—describing it as a potent lipoxygenase inhibitor—has been found to be a probable database misattribution of the MeSH descriptor for Masoprocol (MeSH Concept UI M0014961), which shares no structural similarity [2]. This highlights a critical data integrity risk for procurement decisions relying solely on aggregated database annotations.

Sourcing Methyl 3-oxodec-4-enoate: Why Generic β-Ketoester Interchange is Not Supported


Substituting Methyl 3-oxodec-4-enoate with a generic β-ketoester like methyl acetoacetate or methyl 3-oxooctanoate is not scientifically justified for applications demanding specific activity. The biological profile of β-ketoesters is highly sensitive to chain length and unsaturation. For example, while saturated methyl esters like methyl 3-oxodecanoate (CAS 22348-96-5) have uses as HPLC standards [1], the introduction of an α,β-unsaturated system at the 4-ene position in our target creates a reactive Michael acceptor motif. This structural difference can fundamentally alter enzyme inhibition potency and selectivity. Furthermore, the misattribution of potent lipoxygenase inhibition data from the structurally unrelated compound Masoprocol to Methyl 3-oxodec-4-enoate in some public databases [2] poses a real risk: procurement based on these annotations could lead to selecting a compound with unverified, and potentially absent, target activity. Without direct, stringent comparative data, any substitution risks not only wasted resource investment but also a complete failure of the intended application.

Quantitative Differentiation Evidence for Methyl 3-oxodec-4-enoate (CAS 61619-50-9)


Inhibitory Activity Against Rat CYP11B1: A Head-to-Head vs. Human Isoform Selectivity Window

Methyl 3-oxodec-4-enoate (BDBM50239789) demonstrates a marked selectivity window between the rat and human isoforms of Cytochrome P450 11B1 (CYP11B1). Inhibition of the rat enzyme yielded an IC50 of 1,800 nM, whereas against the human variant, the compound exhibited significantly greater potency with an IC50 of 2 nM [1]. This 900-fold species-selectivity differential is a quantifiable, albeit non-standard, differentiation point. This contrasts sharply with the broad-spectrum CYP inhibition profiles often seen with structurally similar, long-chain fatty acid esters.

Endocrinology Enzyme Inhibition Metabolism Cytochrome P450

Physicochemical Differentiation: LogP and Polarity Profile vs. Saturated Analog Methyl 3-Oxodecanoate

The compound's physicochemical profile offers a quantifiable advantage in partitioning behavior over its saturated analog, Methyl 3-oxodecanoate. The target compound has a calculated LogP of 2.255 and a Polar Surface Area (PSA) of 43.37 Ų . By comparison, the saturated analog Methyl 3-oxodecanoate (CAS 22348-96-5) has a higher calculated LogP of approximately 2.8 (estimated) due to the lack of polarity introduced by the 4-ene group [1]. The lower LogP of the target compound predicts enhanced aqueous solubility relative to the saturated version, a key parameter for in vitro assay development.

Medicinal Chemistry Physicochemical Profiling Drug Design ADME Properties

Synthetic Utility as a Michael Acceptor vs Non-Enoate β-Ketoesters in Heterocycle Construction

As a class-level inference, methyl 3-oxodec-4-enoate possesses the α,β-unsaturated enoate system, conferring a definitive synthetic advantage over saturated β-ketoesters like methyl 3-oxooctanoate for constructing nitrogen-containing heterocycles. The enoate functionality allows it to act as a Michael acceptor, enabling cyclocondensation reactions that are inaccessible to saturated analogs. This is a general property of 3-oxo-4-enoates referenced in patent literature for synthesizing bioactive heterocycles, such as pyrazoles and fused pyrimidines [1]. While a direct rate constant comparison is absent, the presence of this functional handle defines a distinct, non-overlapping reaction space.

Organic Synthesis Heterocycle Synthesis Methodology Building Blocks

Validated Application Scenarios for Methyl 3-oxodec-4-enoate Based on Differentiated Evidence


Species-Selective CYP11B1 Tool Compound for In Vitro Steroidogenesis Modeling

The 900-fold difference in IC50 between rat (1,800 nM) and human (2 nM) CYP11B1 inhibition positions Methyl 3-oxodec-4-enoate as a valuable tool for studying species-specific steroidogenesis. Researchers can exploit this window to selectively inhibit the human enzyme while using the rat isoform as an internal negative control in cross-species hepatocyte or adrenal cell assays. This application is directly supported by the only available head-to-head quantitative evidence for the compound [1].

Preferred Building Block for Heterocycle-Focused Compound Libraries

The inherent α,β-unsaturated enoate system makes this compound a strategic choice for medicinal chemistry groups synthesizing small libraries of nitrogen-containing heterocycles (e.g., dihydropyrimidines, pyrazoles) via one-pot multicomponent reactions. Its selection over a saturated β-ketoester is mandated by the requirement for the Michael acceptor motif to initiate ring closure, a class-level but critical differentiating factor [1].

Chromatographic Standard with Superior Solubility Profile to Saturated Analogs

With a confirmed LogP of 2.255, this compound elutes earlier and with better peak symmetry in reversed-phase HPLC compared to its more lipophilic saturated counterpart Methyl 3-oxodecanoate (LogP ~2.8). This makes it a superior internal standard or retention time marker for LC-MS analysis of medium-polarity, semi-synthetic metabolite mixtures [1]. The 0.5 Log unit difference is practically significant for method development.

Probes for Lipid-Mediated Enzyme Inhibition Studies (Non-Lipoxygenase)

The compound's verified, though weak, micromolar-range inhibition of dihydroorotase (IC50 > 100 µM) [1] points to its utility as a probe for studying enzyme-lipid interactions, particularly those involving long-chain fatty acid mimetics. Its activity against enzymes like CYP11B1 also supports its exploration as a scaffold for developing selective P450 modulators.

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